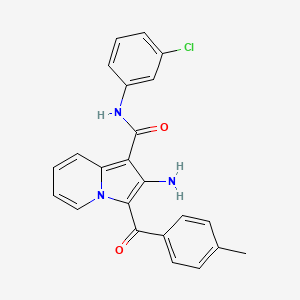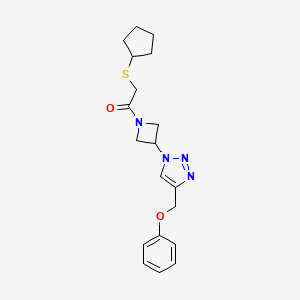
2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex molecule that likely involves multiple functional groups and heterocycles. The name suggests the presence of a cyclopentylthio group, a phenoxymethyl group, a triazole ring, and an azetidinone moiety. This compound could be of interest in the field of medicinal chemistry due to the presence of these pharmacophore elements.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidinone ring and the 1,2,3-triazole moiety. The azetidinone ring could be formed by cyclization of epoxybutyramide precursors, as described in the synthesis of acetoxyazetidinone . The 1,2,3-triazole could be synthesized through 1,3-dipolar cycloadditions, as seen in the formation of 1,2,4-triazoles from 2-ethoxy- and 2-(ethylthio)-1-azetines . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of this compound would be expected to include several rings, including the azetidinone four-membered ring and the 1,2,3-triazole five-membered ring with three nitrogen atoms. The presence of the cyclopentylthio group would add to the steric bulk of the molecule, potentially influencing its reactivity and conformation. X-ray crystallography data, as mentioned for other cycloadducts , would be invaluable in determining the precise three-dimensional structure of the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The azetidinone ring is known to undergo transformations such as N-deprotection and Baeyer-Villiger oxidation . The triazole ring could participate in further cycloaddition reactions, as triazoles are known to be versatile intermediates in organic synthesis . The phenoxymethyl group could also be a site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) would influence its polarity, solubility, and potential for hydrogen bonding. The steric bulk introduced by the cyclopentylthio and phenoxymethyl groups could affect its crystallinity and melting point. The compound's stability under various conditions would be an important consideration for its practical applications.
Scientific Research Applications
Organocatalytic Synthesis of Triazoles
The compound is related to organocatalytic reactions that enable the synthesis of 1,5-disubstituted 4-thio-1,2,3-triazoles through a regiospecific manner. Such reactions highlight the versatility of azetidinones and their derivatives in synthesizing a vast library of triazoles with potential for synthetic and medicinal applications. The synthesis process benefits from high rate and selectivity, solvent-free conditions, and excellent yields, demonstrating the compound's utility in generating triazoles with a wide range of applications (Ramachary et al., 2015).
Antimicrobial Activity
Another aspect of research on azetidinone derivatives, including structures akin to the specified compound, involves their antimicrobial activity. Synthesis and characterization of triazole derivatives have shown significant potential in combating various microbial strains. Such studies provide a foundation for exploring azetidinone derivatives as scaffolds for developing new antimicrobial agents (Holla et al., 2005).
Chemotherapeutic Applications
The exploration of azetidinone and triazole compounds extends to chemotherapeutic applications, where their biological activities against various diseases, including cancer, are investigated. The research in this domain underscores the potential of these compounds in the design and development of new therapeutic agents, contributing to the broader field of medicinal chemistry and drug discovery (Pervaram et al., 2017).
Novel Synthetic Pathways
Research also delves into novel synthetic pathways for the production of azetidinone derivatives, highlighting innovative methods to access these complex structures. These studies not only expand the chemical toolbox for synthesizing azetidinone-related compounds but also open new avenues for their application in various fields of chemistry and biology (Laurent et al., 2004).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-19(14-26-18-8-4-5-9-18)22-11-16(12-22)23-10-15(20-21-23)13-25-17-6-2-1-3-7-17/h1-3,6-7,10,16,18H,4-5,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZQCBFJZIYVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)
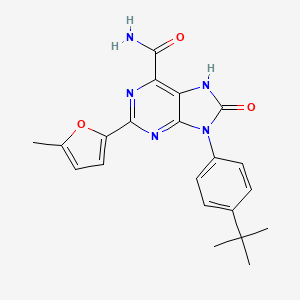
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)
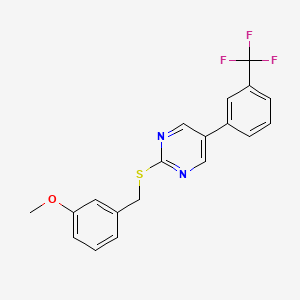
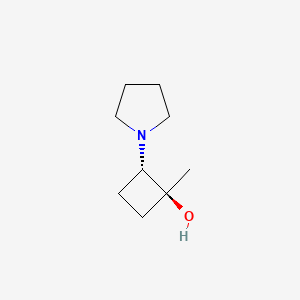

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)
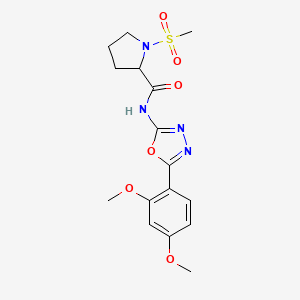
![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)
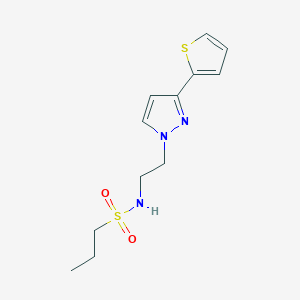
![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2520744.png)
